![molecular formula C18H21N3 B3911756 N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine CAS No. 303092-75-3](/img/structure/B3911756.png)
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine
Overview
Description
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine, also known as MPBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPBP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine is not fully understood. However, it has been suggested that N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine may also act on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been extensively studied, and its biological activities are well characterized. However, N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine also has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine. One area of research is the development of more potent and selective derivatives of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine. Another area of research is the investigation of the potential therapeutic applications of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine and its effects on various neurotransmitter systems.
Scientific Research Applications
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-1-(3-methylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-16-6-5-7-17(14-16)15-19-21-12-10-20(11-13-21)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3/b19-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCPKBULCCSCOS-XDJHFCHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzylidene)-4-phenyl-1-piperazinamine | |
CAS RN |
303092-75-3 | |
Record name | N-(3-METHYLBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.